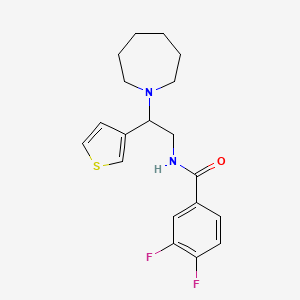

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3,4-difluorobenzamide

Description

Properties

IUPAC Name |

N-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-3,4-difluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22F2N2OS/c20-16-6-5-14(11-17(16)21)19(24)22-12-18(15-7-10-25-13-15)23-8-3-1-2-4-9-23/h5-7,10-11,13,18H,1-4,8-9,12H2,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HETOAMDALXHPFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(CNC(=O)C2=CC(=C(C=C2)F)F)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22F2N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3,4-difluorobenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by research findings.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 391.55 g/mol. The compound features an azepane ring, thiophene moieties, and a difluorobenzamide structure, which contribute to its unique chemical properties and biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C19H25N3O2S |

| Molecular Weight | 391.55 g/mol |

| CAS Number | 946303-77-1 |

Synthesis

The synthesis of this compound involves multi-step organic reactions. Key steps include:

- Formation of the Azepane Ring : This is typically achieved through cyclization reactions involving suitable precursors.

- Introduction of the Thiophene Group : This can be accomplished via coupling reactions such as Suzuki or Stille coupling.

- Attachment of the Difluorobenzamide Moiety : This step often involves electrophilic aromatic substitution reactions.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition : The difluorobenzamide group may interact with active sites of enzymes, inhibiting their function. This has been observed in related compounds targeting specific enzymes involved in metabolic pathways.

- Receptor Binding : The structural components may allow binding to specific receptors in the central nervous system (CNS), potentially influencing neurotransmitter dynamics and exhibiting anxiolytic or antidepressant effects.

Biological Activity

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

- Antitumor Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation by targeting specific signaling pathways.

- Antimicrobial Properties : The presence of the thiophene ring has been associated with antimicrobial activity against various pathogens.

Case Studies

-

Antitumor Effects :

- A study demonstrated that related compounds with difluorobenzamide moieties exhibited significant cytotoxic effects on human cancer cell lines, suggesting potential for development as anticancer agents.

-

Neuropharmacological Studies :

- Research on similar azepane-containing compounds indicated modulation of neurotransmitter systems, particularly serotonin and dopamine receptors, which could lead to therapeutic effects in mood disorders.

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzamide Derivatives

Key Observations:

Fluorine vs. Chlorine/Trifluoromethyl :

- The target’s 3,4-difluoro substitution contrasts with flutolanil’s trifluoromethyl and etobenzanid’s dichloro groups. Fluorine’s smaller size and higher electronegativity may reduce steric hindrance and increase polarity compared to bulkier groups like trifluoromethyl .

- In pesticides, chloro and trifluoromethyl groups enhance lipophilicity and target binding , whereas the target’s difluoro substitution might favor solubility and metabolic stability.

Azepane vs. Other Amines :

- Azepane’s seven-membered ring offers conformational flexibility compared to smaller cyclic amines. This could improve binding to proteins with larger active sites, a feature absent in rigid adamantane-based PT-ADA-PPR .

Thiophene vs. However, PT-ADA-PPR’s polymeric structure enables dual-color imaging, while the target’s smaller size may limit such applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.